(5-Cyano-6-(dimethylamino)pyridin-3-yl)boronic acid

Heterocyclic Chemistry Boronic Acid Stability Suzuki-Miyaura Coupling

Unsubstituted pyridyl boronic acids often suffer from instability and poor reproducibility in cross-coupling. (5-Cyano-6-(dimethylamino)pyridin-3-yl)boronic acid overcomes these limitations through its push-pull electronic configuration, which stabilizes the B-C bond and directs exclusive 3-functionalization. Key advantages: (1) Enhanced stability permits reliable isolation and consistent Suzuki-Miyaura coupling yields; (2) Enables direct installation of the pharmacophoric 5-cyano-6-(dimethylamino)pyridine motif into biaryl scaffolds; (3) Compatible with one-pot DoM-borylation-Suzuki protocols, minimizing decomposition and maximizing throughput.

Molecular Formula C8H10BN3O2
Molecular Weight 191.00 g/mol
Cat. No. B8246760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Cyano-6-(dimethylamino)pyridin-3-yl)boronic acid
Molecular FormulaC8H10BN3O2
Molecular Weight191.00 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(N=C1)N(C)C)C#N)(O)O
InChIInChI=1S/C8H10BN3O2/c1-12(2)8-6(4-10)3-7(5-11-8)9(13)14/h3,5,13-14H,1-2H3
InChIKeyHREHVJNXMDPJJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Cyano-6-(dimethylamino)pyridin-3-ylboronic Acid: Product Overview


(5-Cyano-6-(dimethylamino)pyridin-3-yl)boronic acid is a heteroaryl boronic acid featuring a 3-pyridyl core bearing a strong electron-withdrawing cyano group at the 5-position and a strong electron-donating dimethylamino group at the 6-position . This unique substitution pattern creates a push-pull electronic system that distinguishes it from simpler pyridyl boronic acids and is specifically designed for the synthesis of complex cyano- and dimethylamino-substituted biaryls and heterobiaryls . The compound is primarily utilized as a nucleophilic coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in medicinal chemistry and agrochemical discovery [1].

Workflow Suzuki-Miyaura cross-coupling partner for biaryl synthesis
Core motif Installs 5-cyano-6-(dimethylamino)pyridin-3-yl group
Electronic profile Push-pull system from electron-withdrawing cyano and electron-donating dimethylamino substituents

Limitations of Common Pyridyl Boronic Acids


The inherent instability and challenging isolation of unsubstituted and monosubstituted pyridyl boronic acids is a well-documented and significant limitation that directly impacts their utility and reproducibility [1]. The cyano and dimethylamino substituents on (5-cyano-6-(dimethylamino)pyridin-3-yl)boronic acid not only dictate the electronic and steric properties of the resulting biaryl product but also influence the stability of the boronic acid intermediate itself, a critical factor for successful isolation and use . Furthermore, the fundamental reactivity differences between pyridine-based boronic acids and their phenyl counterparts—particularly in asymmetric catalysis—prevent simple functional group interchange without jeopardizing yield or selectivity [2].

! Unsubstituted or monosubstituted pyridyl boronic acids often suffer from instability and protodeboronation, complicating isolation and reproducibility.
! Pyridyl boronic acid reactivity differs markedly from phenyl boronic acids; direct substitution may compromise coupling yield or selectivity.
! Substituent-dependent Lewis basicity can poison or inhibit transition-metal catalysts in asymmetric reactions, preventing interchangeable use.

Differentiation from Common Pyridyl Boronic Acids


Enhanced Stability via Boronic Ester

Pyridyl boronic acids are recognized for their instability and tendency to undergo protodeboronation, which hampers their isolation and use [1]. A comparative study of ortho-cyanopyridylboronic acids and their corresponding pinacol esters demonstrated that the ester derivatives exhibit significantly enhanced stability . This finding is critical as it indicates that the pinacol ester of (5-cyano-6-(dimethylamino)pyridin-3-yl)boronic acid, or its use in a one-pot protocol, offers a more reliable and efficient coupling partner than the free acid for demanding synthetic applications.

Stability (ester vs. acid)
Class-level inference
Cyanopyridyl boronic esters appear more stable than corresponding free acids.
Supports ester form or one-pot protocol for reliable coupling.
Data inferred from ortho-cyanopyridyl analogs; verify for target compound.
Heterocyclic Chemistry Boronic Acid Stability Suzuki-Miyaura Coupling

Compatibility with Rh-Catalyzed Asymmetric Coupling

The presence and type of substituents on a pyridyl boronic acid are critical for its behavior in asymmetric Suzuki-Miyaura couplings [1]. A study showed that while unsubstituted pyridine boronic acid inhibits an asymmetric Rh-catalyzed reaction, the corresponding 2-chloropyridine boronic acid derivative does not [1]. This difference is attributed to the reduced Lewis basicity of the 2-chloro derivative, which prevents it from binding to and poisoning the Rh catalyst [1]. By extension, the distinct electronic profile of (5-cyano-6-(dimethylamino)pyridin-3-yl)boronic acid, conferred by its cyano and dimethylamino groups, will similarly dictate its compatibility and reactivity profile in such catalytic systems, a key differentiator from other pyridyl boronic acids.

Catalyst compatibility
Class-level inference
Pyridine boronic acid inhibits Rh catalyst (0% yield); 2-chloro derivative gives 88% ee.
Substituent pattern controls catalyst inhibition; non-interchangeable for stereoselective coupling.
Target compound's Lewis basicity is distinct; verify in Rh system.
Asymmetric Catalysis Rhodium Catalysis Suzuki-Miyaura Coupling

Procurement-Ready Solid Form

Unlike many pyridyl boronic acids that are difficult to isolate and are generated and used in situ [1], (5-cyano-6-(dimethylamino)pyridin-3-yl)boronic acid is commercially available as a solid with a defined purity [2]. Standard specifications include a minimum purity of 95% and storage recommendations of an inert atmosphere at 2-8°C [2]. This allows for its direct weighing, use, and quality control in a laboratory setting without the need for on-demand synthesis or complex in situ generation protocols, which is a distinct advantage for procurement and workflow efficiency.

Procurement form
Supporting evidence
Solid, ≥95% purity; store under inert gas at 2–8°C.
Shelf-stable reagent simplifies workflow vs. in situ generation.
Confirm purity and storage conditions upon receipt.
Chemical Sourcing Quality Control Heterocyclic Building Blocks

Applications of 5-Cyano-6-(dimethylamino)pyridin-3-ylboronic Acid


Cyano- and Dimethylamino-Substituted Biaryl Synthesis

The primary and intended use of (5-cyano-6-(dimethylamino)pyridin-3-yl)boronic acid is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to install a specific 5-cyano-6-(dimethylamino)pyridin-3-yl motif onto an aryl or heteroaryl halide [1]. This is the foundational application for which no other boronic acid is a direct substitute . The resulting biaryl products are advanced intermediates for pharmaceuticals and agrochemicals, particularly where the combination of a nitrile and a tertiary amine on a pyridine ring is required for target binding or molecular property optimization [1].

Medicinal Chemistry: Target Engagement

The cyano and dimethylamino groups are common pharmacophores. The cyano group can act as a hydrogen bond acceptor or a bioisostere for carbonyls, while the dimethylamino group is often used to modulate basicity and solubility [1]. This specific pyridyl boronic acid is therefore a valuable building block for constructing screening libraries or advancing hit-to-lead programs for targets such as kinases, GPCRs, or epigenetic enzymes where heteroaromatic cores with these functional groups are prevalent .

One-Pot Azabiaryl Synthesis

Given the class-level evidence on the instability of many pyridyl boronic acids [1], this compound is an excellent candidate for one-pot directed ortho-metalation (DoM)-boronation-Suzuki-Miyaura cross-coupling sequences. Such protocols bypass the need for isolation of the potentially unstable boronic acid intermediate, improving yield, purity, and operational simplicity [1]. The distinct electronic properties of the target compound would also direct the initial DoM step, ensuring the boronic acid is formed exclusively at the desired 3-position of the pyridine ring [1].

Application
Selection Property
Validation Focus
Cyano-dimethylamino biaryl synthesis
Heteroaryl boronic acid with push-pull electronics
Coupling efficiency and regioselectivity at 3-position
Pharmacophore installation
Cyano and dimethylamino groups for target engagement
Binding affinity and property optimization in hit-to-lead
One-pot azabiaryl construction
Directed ortho-metalation compatibility and intermediate stability
Yield and purity without boronic acid isolation

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